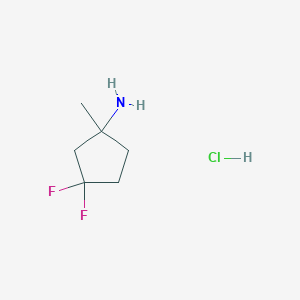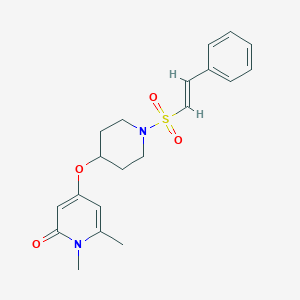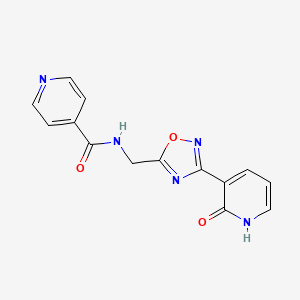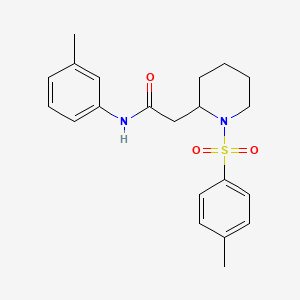![molecular formula C17H14FNO2S B2705280 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane CAS No. 691858-25-0](/img/structure/B2705280.png)
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane” are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane” such as melting point, boiling point, solubility, and stability are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organometallic Chemistry Research involving palladium(II) complexes with novel chelating iminocarbene ligands, similar in structure to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, demonstrates the potential for synthesizing new organometallic compounds. These compounds, featuring boat conformations and dynamic behavior, are significant in studying organometallic chemistry and catalyst development (Frøseth, Dhindsa, Røise, & Tilset, 2003).
Antimicrobial Applications The synthesis of fluorobenzamides containing thiazole and thiazolidine, which are structurally related to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, has shown promising antimicrobial properties. These compounds are effective against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Applications in Synthesizing Isochromene Derivatives 4-Diazoisochroman-3-imines, which are similar to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, have been used as metal carbene precursors for synthesizing isochromene derivatives. These compounds have potential applications in creating novel chemical structures with specific desired properties (Ren, Lang, Lin, Lu, & Wang, 2017).
Application in Catalytic Asymmetric Reactions The use of imidazolidinone-based organocatalysts for asymmetric 1,4-addition reactions, creating compounds like chromanes and dihydrobenzopyranes, is another application. These reactions are significant in the synthesis of enantiomerically pure compounds, which have numerous applications in pharmaceutical and material sciences (Choi & Kim, 2010).
Applications in Fluorescence and Chromogenic Sensing A compound structurally related to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane has been used as a fluoroionophore and chromophore for the selective optical detection of mercury ions. This indicates potential applications in environmental sensing and monitoring (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-11-2-7-16-14(10-11)15(8-9-22-16)19-21-17(20)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOBLHITLCPGB-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)
![N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B2705200.png)
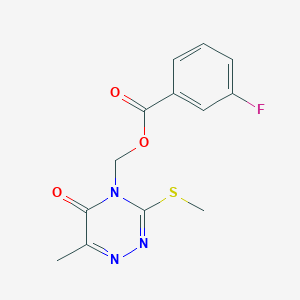
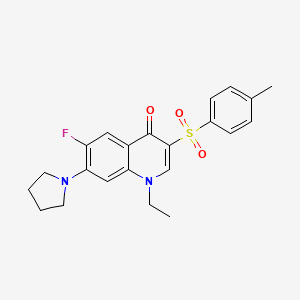
![N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2705205.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)

![Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride](/img/structure/B2705208.png)
